molecular formula C18H17N3O3 B2464142 4-isopropoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 897615-72-4

4-isopropoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2464142
CAS RN: 897615-72-4
M. Wt: 323.352
InChI Key: VAUOPQIEODPVCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves exploiting the ample biological potential of the 1,3,4-oxadiazole/thiadiazole ring . 2-amino 1,3,4 oxadiazole/thiadiazole conjugates are synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .


Chemical Reactions Analysis

The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecule planning because of their privileged structure, which has enormous biological potential . The oxidative cyclization can be achieved with the utility of different oxidizing agents .

Scientific Research Applications

Anticancer Properties

Research on similar compounds to 4-isopropoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has revealed their potential anticancer properties. For example, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, showing promising results in breast, lung, colon, and ovarian cancers. These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than reference drugs such as etoposide (Ravinaik et al., 2021).

Anti-inflammatory and Anti-angiogenic Effects

Novel benzophenone appended oxadiazole derivatives have demonstrated significant anti-inflammatory activity and the potential to ameliorate inflammatory conditions. These compounds have been shown to inhibit cyclooxygenase-2 (Cox-2) and myeloperoxidase (MPO), key enzymes involved in inflammatory processes. Their anti-angiogenic properties were also highlighted, suggesting potential applications in treating disorders mediated by angiogenesis (Puttaswamy et al., 2018).

Platelet Aggregation Inhibition

1,3,4-Oxadiazole derivatives have been identified as novel platelet aggregation inhibitors. These compounds prevent human platelet aggregation induced by various agents, offering a potential therapeutic approach for diseases related to abnormal platelet aggregation. The structure-activity relationship studies suggest that the efficacy of these inhibitors can be optimized by modifying the ring size of the alicyclic rings, indicating a path for the development of more potent anti-platelet agents (Chern et al., 2005).

Antimicrobial and Antitubercular Activity

The synthesis and biological evaluation of derivatives similar to this compound have uncovered their potential as antimicrobial and antitubercular agents. Some compounds have shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with low minimum inhibitory concentrations (MICs). This highlights their potential as lead molecules for the development of new antitubercular drugs (Nayak et al., 2016).

Antimycobacterial Screening

New N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been synthesized and evaluated for their in vitro antitubercular activities. These studies revealed promising lead molecules with significant activity against tuberculosis, offering potential pathways for novel antitubercular therapy development (N. Nayak et al., 2016).

Mechanism of Action

properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12(2)23-15-10-8-13(9-11-15)16(22)19-18-21-20-17(24-18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUOPQIEODPVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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